molecular formula C17H23BO4 B8537202 (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B8537202
M. Wt: 302.2 g/mol
InChI Key: DQKSYIAYDHAHJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is an organic compound with the molecular formula C11H19BO4. It is a boronic ester derivative, commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of various organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of 4-bromo-phenylacrylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Mechanism of Action

The mechanism of action of (E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This results in the formation of a new carbon-carbon bond, which is the key step in Suzuki-Miyaura cross-coupling reactions .

Comparison with Similar Compounds

(E)-ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can be compared with other boronic esters such as:

These compounds share similar reactivity and applications but differ in their specific functional groups, which can influence their reactivity and suitability for different synthetic applications.

Properties

Molecular Formula

C17H23BO4

Molecular Weight

302.2 g/mol

IUPAC Name

ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H23BO4/c1-6-20-15(19)12-9-13-7-10-14(11-8-13)18-21-16(2,3)17(4,5)22-18/h7-12H,6H2,1-5H3

InChI Key

DQKSYIAYDHAHJQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=CC(=O)OCC

Origin of Product

United States

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